1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine
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Overview
Description
1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring and a cyclohexane ring
Preparation Methods
The synthesis of 1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 4-methylphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.
Cyclohexane Ring Formation: The cyclohexane ring can be introduced through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The final step involves coupling the tetrazole ring with the cyclohexane ring using suitable reagents and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the tetrazole or cyclohexane rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, aiding in the development of new synthetic methodologies.
Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to inhibition or activation of specific enzymes, influencing various biochemical processes.
Comparison with Similar Compounds
1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE can be compared with similar compounds such as:
1-(4-Methylphenyl)-1H-tetrazole: Lacks the cyclohexane ring, making it less complex but also less versatile in terms of applications.
Cyclohexylamine derivatives: These compounds have the cyclohexane ring but lack the tetrazole moiety, resulting in different chemical and biological properties.
The uniqueness of 1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE lies in its combined structural features, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C14H19N5 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)tetrazol-5-yl]cyclohexan-1-amine |
InChI |
InChI=1S/C14H19N5/c1-11-5-7-12(8-6-11)19-13(16-17-18-19)14(15)9-3-2-4-10-14/h5-8H,2-4,9-10,15H2,1H3 |
InChI Key |
ORXIBQHOBCGFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)N |
Origin of Product |
United States |
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